molecular formula C9H8N2O2 B15071190 7-Amino-3-hydroxyquinolin-2(1H)-one

7-Amino-3-hydroxyquinolin-2(1H)-one

Cat. No.: B15071190
M. Wt: 176.17 g/mol
InChI Key: ZCVYVNNJZAFONL-UHFFFAOYSA-N
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Description

7-Amino-3-hydroxyquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 7th position and a hydroxyl group at the 3rd position on the quinoline ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-hydroxyquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2-aminobenzamide and ethyl acetoacetate, the compound can be synthesized through a series of steps involving condensation, cyclization, and subsequent functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to modify the quinoline ring.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its biological activities.

    Industry: Potential use in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    8-Hydroxyquinoline: A similar compound with a hydroxyl group at the 8th position.

    7-Aminoquinoline: A compound with an amino group at the 7th position but lacking the hydroxyl group.

Uniqueness

7-Amino-3-hydroxyquinolin-2(1H)-one is unique due to the presence of both amino and hydroxyl groups on the quinoline ring. This dual functionality can lead to distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-amino-3-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H8N2O2/c10-6-2-1-5-3-8(12)9(13)11-7(5)4-6/h1-4,12H,10H2,(H,11,13)

InChI Key

ZCVYVNNJZAFONL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)C(=C2)O

Origin of Product

United States

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